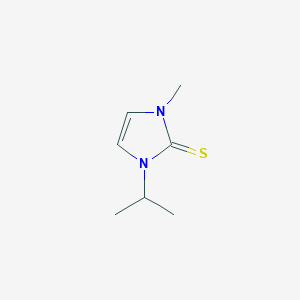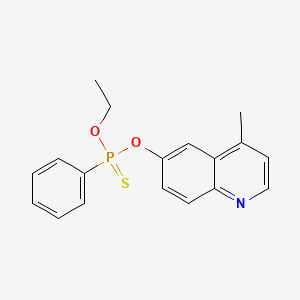![molecular formula C5H13NO9P2 B14590742 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid CAS No. 61095-10-1](/img/structure/B14590742.png)
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid is a compound that belongs to the class of amino acids It contains a diphosphonoethyl group attached to the amino group and a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a carboxylic acid is converted to an amino acid via a series of reactions. This method typically involves the use of alkyl halides and reductive amination of α-keto acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of organic synthesis, utilizing efficient catalysts and reaction conditions to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acids and their derivatives, such as:
Alanine: A simple amino acid with a methyl group as its side chain.
Glutamine: An amino acid with an amide group in its side chain.
Cysteine: An amino acid containing a thiol group.
Uniqueness
What sets 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid apart is its unique diphosphonoethyl group, which imparts distinct chemical properties and potential applications. This structural feature makes it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
61095-10-1 |
|---|---|
Formule moléculaire |
C5H13NO9P2 |
Poids moléculaire |
293.11 g/mol |
Nom IUPAC |
3-(1,1-diphosphonoethylamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H13NO9P2/c1-5(16(10,11)12,17(13,14)15)6-2-3(7)4(8)9/h3,6-7H,2H2,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
KVJDUHBKLZHVFC-UHFFFAOYSA-N |
SMILES canonique |
CC(NCC(C(=O)O)O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
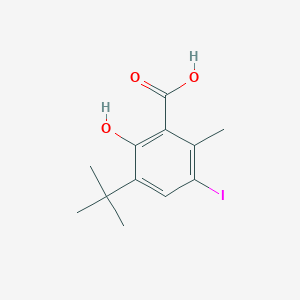
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)

![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)

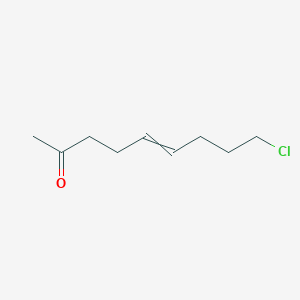
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
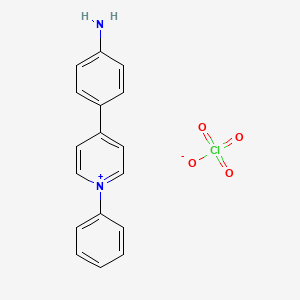
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
